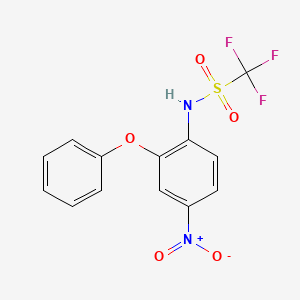
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H9F3N2O5S. It is known for its unique structural properties, which include a trifluoromethyl group, a nitro group, and a phenoxyphenyl group.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitro-2-phenoxyaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .
The compound’s molecular targets and pathways include enzymes and receptors involved in various biochemical processes. Its ability to modulate these targets makes it a valuable tool in studying cellular signaling and metabolic pathways .
Comparison with Similar Compounds
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and a sulfonamide group but lacks the nitro and phenoxyphenyl groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound has a trifluoromethyl group and a phenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
55688-12-5 |
|---|---|
Molecular Formula |
C13H9F3N2O5S |
Molecular Weight |
362.28 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H9F3N2O5S/c14-13(15,16)24(21,22)17-11-7-6-9(18(19)20)8-12(11)23-10-4-2-1-3-5-10/h1-8,17H |
InChI Key |
JEOGBPDSHPVJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
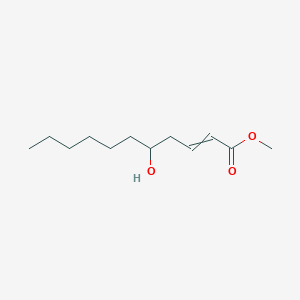
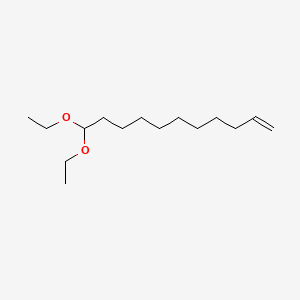

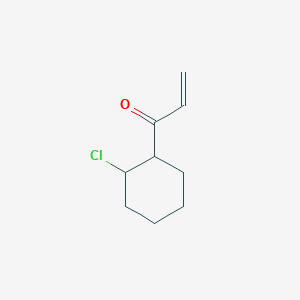
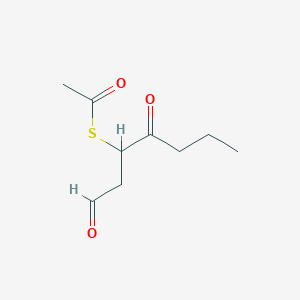

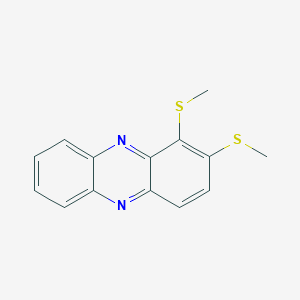

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)


